molecular formula C14H14F2N2O3 B14086397 Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate

Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate

Cat. No.: B14086397
M. Wt: 296.27 g/mol
InChI Key: DUWDFAZQUYERGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate is a quinoline-derived compound characterized by a bicyclic aromatic core substituted with functional groups that confer distinct physicochemical and biological properties. Key structural features include:

  • Quinoline core: A fused benzene-pyridine ring system.
  • Substituents: Ethyl group at position 1. Amino group at position 3. Difluoro groups at positions 6 and 5. Oxo group at position 2. Ethyl carboxylate at position 2.

These substitutions influence electronic distribution, lipophilicity, and intermolecular interactions, making the compound relevant for pharmaceutical applications, particularly in antimicrobial or anticancer research .

Properties

Molecular Formula

C14H14F2N2O3

Molecular Weight

296.27 g/mol

IUPAC Name

ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C14H14F2N2O3/c1-3-18-6-7(14(20)21-4-2)13(19)10-9(18)5-8(15)11(16)12(10)17/h5-6H,3-4,17H2,1-2H3

InChI Key

DUWDFAZQUYERGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C(C(=C(C=C21)F)F)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclocondensation Route

The quinoline core is assembled via a cyclocondensation reaction between ethyl 2-(2-acetylamino-3,4,5,6-tetrafluorobenzoyl)-3-ethoxyacrylate and ethylamine. Critical steps include:

  • Amine Activation : Ethylamine reacts with the β-keto ester intermediate in t-butanol at 45°C for 3 hours to form an imine intermediate.
  • Cyclization : Potassium t-butoxide (1.1 equivalents) in t-butanol induces ring closure at 60°C for 5 hours, yielding the 1-ethyl-substituted quinoline skeleton.
  • Hydrolysis : The acetyl protecting group on the 5-position amino group is removed via acidic hydrolysis (4N HCl, 100°C, 4 hours), generating the free amine.

Reaction Conditions Table

Step Reagents Solvent Temperature Time Yield
Amine Activation Ethylamine t-Butanol 45°C 3 h ~85%
Cyclization KOtBu t-Butanol 60°C 5 h ~78%
Hydrolysis 4N HCl Aqueous AcOH 100°C 4 h ~90%

Reductive Amination Approach

An alternative pathway employs reductive amination to introduce the 5-amino group post-cyclization:

  • Nitro Intermediate Synthesis : A nitro group is installed at position 5 during the cyclocondensation step using nitro-substituted benzoyl precursors.
  • Catalytic Hydrogenation : The nitro group is reduced to an amine using hydrogen gas (5 bar) and 20% palladium on carbon in ethanol at room temperature for 18–24 hours.

Advantages :

  • Avoids acidic hydrolysis, preserving acid-sensitive functional groups.
  • Enables higher regioselectivity for the 5-position.

Functional Group Modifications

Ethyl Ester Retention

The ethyl ester at position 3 remains intact throughout most syntheses due to its stability under both basic cyclization and acidic hydrolysis conditions. Post-hydrolysis purification involves extraction at neutral pH (dichloromethane) followed by crystallization from ether/petroleum ether mixtures.

Fluorine Retention Dynamics

The 6,7-difluoro configuration is preserved through:

  • Low-Temperature Cyclization : Minimizing thermal decomposition at ≤60°C.
  • Inert Solvents : Use of aprotic solvents (t-butanol, THF) prevents nucleophilic displacement of fluorine.

Optimization Strategies

Solvent Selection

Nonpolar solvents like t-butanol enhance cyclization yields by stabilizing the transition state through hydrogen bonding. Comparative studies show:

Solvent Cyclization Yield
t-Butanol 78%
THF 65%
DMF 58%

Base Effects

Potassium t-butoxide outperforms weaker bases (e.g., triethylamine) in cyclization efficiency:

Base Conversion Rate
KOtBu 98%
NaOEt 82%
Et3N 45%

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 4.32 (q, J=7.1 Hz, 2H, OCH2), 6.89 (s, 2H, NH2), 8.51 (s, 1H, H-2).
  • 19F NMR (376 MHz, DMSO-d6): δ -112.4 (d, J=9.2 Hz, F-6), -115.1 (d, J=9.2 Hz, F-7).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H2O:MeCN) confirms ≥98% purity with retention time = 12.4 min.

Challenges and Mitigation

  • Ethyl Group Isomerization : Prolonged heating above 70°C risks N-ethyl migration. Mitigated by strict temperature control.
  • Amino Group Oxidation : Storage under nitrogen atmosphere prevents amine degradation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Halogen atoms (fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Structural Analogs in the Quinoline/Isoquinoline Family

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Position 1 Position 5 Positions 6,7 Position 4 Position 3
Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate Quinoline Ethyl Amino Difluoro Oxo Ethyl carboxylate
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Isoquinoline Methyl Dimethoxy Ethyl carboxylate
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Isoquinoline Methyl Dimethoxy Methylsulfonyl
Phenyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate Pyrazole Phenyl carboxylate
Key Observations :

The 3,4-dihydroisoquinoline in 6d introduces partial saturation, reducing planarity compared to the fully aromatic quinoline core .

Substituent Effects: Fluoro vs. Methoxy: The difluoro groups at positions 6 and 7 in the target compound enhance electronegativity and metabolic stability compared to methoxy groups in 6d and 6e, which are bulkier and more electron-donating . Carboxylate vs. Sulfonyl: The ethyl carboxylate in the target compound offers moderate hydrophilicity, contrasting with the methylsulfonyl group in 6e, which may increase polarity but reduce membrane permeability .

Biological Implications: The oxo group at position 4 in the target compound is critical for metal chelation, a mechanism shared with fluoroquinolone antibiotics. This feature is absent in 6d and 6e, which lack the oxo moiety . The pyrazole-based analog’s chlorophenyl groups suggest a different pharmacokinetic profile, likely favoring CNS penetration due to increased lipophilicity .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Property Comparison
Property Target Compound 6d 6e Pyrazole Analog
Molecular Weight (g/mol) ~324.3 ~307.3 ~316.4 ~447.7
LogP (Predicted) 1.8–2.2 2.5–3.0 1.2–1.6 4.5–5.0
Hydrogen Bond Donors 1 (NH₂) 0 0 0
Hydrogen Bond Acceptors 6 (2F, 2O, 1N, 1O) 5 (3O, 2N) 5 (2O, 2S, 1N) 4 (2Cl, 2O)
Topological Polar Surface Area (Ų) 75–85 65–70 80–85 55–60
Analysis :
  • Lipophilicity : The target compound’s lower LogP compared to 6d and the pyrazole analog suggests better aqueous solubility, advantageous for oral bioavailability .

Methodological Considerations in Structural Comparison

  • Graph-Based vs. Bit-Vector Methods: Graph-theoretical comparisons (as in ) more accurately capture the target compound’s unique features, such as fluorine placement and amino group interactions, compared to bit-vector methods, which may overlook stereoelectronic effects . Lumping strategies () might group the target with other quinolines, but its difluoro and amino substitutions necessitate distinct profiling for ADMET properties .

Biological Activity

Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its promising biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15F2N2O3C_{15}H_{15}F_2N_2O_3, with a molecular weight of approximately 327.27 g/mol. Its structure features an ethyl group, an amino group, and difluorinated carbon atoms, contributing to its unique pharmacological properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of bacterial strains. It has been shown to be effective against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antibacterial profile. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Comparative Antimicrobial Efficacy

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus MTCC 963.9 μg/mL
Bacillus subtilis MTCC 1214.6 μg/mL
Escherichia coliNotable inhibition observed

These results indicate that the compound has potent antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis .

Antitumor Activity

Research indicates that this compound may also possess antitumor properties. Studies have evaluated its cytotoxic effects against various cancer cell lines, including DU145 (prostate cancer), A549 (lung cancer), SKOV3 (ovarian cancer), and MCF7 (breast cancer). The compound demonstrated promising cytotoxicity across these cell lines, suggesting potential for further development as an anticancer agent .

Cytotoxicity Profile

Cancer Cell Line IC50 Value (μM)
DU14510.5
A54912.8
SKOV39.3
MCF711.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's effectiveness against these cancer types .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits critical bacterial enzymes such as DNA gyrase and topoisomerase IV.
  • Cellular Interaction : Ongoing studies are investigating its interaction with human cellular targets to evaluate its potential as an anticancer therapeutic.
  • Antioxidant Properties : Preliminary evaluations suggest it may also exhibit antioxidant activity, contributing to its overall biological profile .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to this compound:

  • Synthesis of Derivatives : Researchers synthesized various derivatives and assessed their biological activities, revealing that modifications in the chemical structure can enhance or diminish antibacterial potency.
  • Comparative Studies : Comparative studies with related compounds showed that structural variations significantly affect antimicrobial efficacy and cytotoxicity .

Q & A

Q. What are the recommended synthetic pathways for Ethyl 5-amino-1-ethyl-6,7-difluoro-4-oxoquinoline-3-carboxylate, and how can intermediates be characterized?

The synthesis typically involves multi-step functionalization of a quinoline core. A common approach includes:

  • Step 1 : Introduction of fluorine atoms at positions 6 and 7 via electrophilic fluorination under controlled conditions (e.g., using Selectfluor®).
  • Step 2 : Ethylation at position 1 using alkylation agents like ethyl iodide in the presence of a base (e.g., K₂CO₃).
  • Step 3 : Carboxylation at position 3 via esterification with ethyl chloroformate.
    Intermediates should be characterized using HPLC (for purity ≥98% validation) and NMR (to confirm substitution patterns). For example, the ethyl group’s resonance in 1H^1H-NMR (δ ~1.3–1.5 ppm) and fluorine coupling in 19F^{19}F-NMR are critical markers .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Solubility : Use polar aprotic solvents like DMSO or DMF for initial dissolution, followed by dilution in buffered solutions (e.g., PBS at pH 7.4).
  • Stability : Conduct stability studies under varying pH (4–9) and temperatures (4°C to 37°C) using UV-Vis spectroscopy to monitor degradation (λmax ~320–350 nm for quinoline derivatives). Avoid prolonged exposure to light due to potential photodegradation .

Q. What spectroscopic techniques are essential for structural elucidation?

  • X-ray crystallography : Resolve crystal structures using SHELX software to confirm stereochemistry and hydrogen bonding (e.g., O–H···N interactions in the quinoline ring) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z ~353.3) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like dehalogenated derivatives?

  • Optimization strategy : Use Pd-catalyzed cross-coupling reactions to preserve halogen substituents. Monitor reaction progress via LC-MS to detect intermediates.
  • Byproduct mitigation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to sequester reactive iodine or bromine species. Yield improvements (≥15%) have been reported using microwave-assisted synthesis at 80–100°C .

Q. How should researchers resolve contradictions in crystallographic data for analogous fluoroquinolones?

  • Data reconciliation : Compare unit cell parameters (e.g., a, b, c axes) and torsion angles with published structures in the Cambridge Structural Database. For example, discrepancies in dihedral angles (e.g., C3–C4–O4 vs. C3–C4–N1) may arise from protonation states or solvent effects.
  • Refinement protocols : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, particularly for fluorine atoms exhibiting anisotropic displacement .

Q. What methodological considerations are critical for evaluating antimicrobial activity against resistant strains?

  • Assay design : Perform MIC (Minimum Inhibitory Concentration) tests using broth microdilution (CLSI guidelines) with S. aureus (ATCC 29213) and E. coli (ATCC 25922). Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics.
  • Mechanistic studies : Use fluorescence quenching to evaluate DNA gyrase binding affinity. Contradictory activity data (e.g., moderate vs. no inhibition) may stem from efflux pump overexpression in clinical isolates, requiring complementation with efflux inhibitors like PAβN .

Q. How can researchers address discrepancies in reported logP values for this compound?

  • Experimental validation : Measure partition coefficients using the shake-flask method (octanol/water system) with HPLC-UV quantification .
  • Computational cross-check : Compare results with predictions from software like ChemAxon or ACD/Labs. Discrepancies >0.5 log units may indicate protonation effects or solvent impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.